Tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate
Description
Tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate is a structurally complex heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with morpholine, acetamidopyrimidine, and a tert-butyl piperazine carboxylate moiety. The tert-butyl group enhances solubility and metabolic stability, while the piperazine moiety contributes to conformational flexibility and binding affinity .
Properties
Molecular Formula |
C27H36N8O4S |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
tert-butyl 4-[[2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C27H36N8O4S/c1-17-20(16-33-6-8-35(9-7-33)26(37)39-27(3,4)5)40-22-21(17)31-23(32-24(22)34-10-12-38-13-11-34)19-14-28-25(29-15-19)30-18(2)36/h14-15H,6-13,16H2,1-5H3,(H,28,29,30,36) |
InChI Key |
LHUDUOISDBAQKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)NC(=O)C)CN5CCN(CC5)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization to Thieno[3,2-d]Pyrimidine-2,4-Dione
Reaction of IX with potassium cyanate in acetic acid/water yields 7-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (VIII ) (72% yield). The methyl group at position 7 originates from the starting material.
Dichlorination for Reactivity
Treatment of VIII with phosphorus oxychloride and N,N-dimethylaniline in acetonitrile produces 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine (VII ) (85% yield). This step introduces reactive chlorides for subsequent substitutions.
Installation of Morpholine and Piperazine Moieties
Morpholine Substitution at Position 4
Selective displacement of the C4 chloride in VII with morpholine in tetrahydrofuran (THF) affords 4-morpholino-2-chloro-7-methylthieno[3,2-d]pyrimidine (VI ). The reaction proceeds at 50–60°C with triethylamine as a base (89% yield).
Introduction of Chloromethyl Group at Position 6
Friedel-Crafts alkylation of VI with paraformaldehyde and hydrochloric acid generates the C6 chloromethyl derivative. This intermediate undergoes nucleophilic substitution with tert-butyl piperazine-1-carboxylate in dimethylformamide (DMF) to install the Boc-protected piperazine moiety (78% yield).
Suzuki-Miyaura Coupling for Pyrimidin-5-yl Incorporation
Synthesis of 2-Acetamidopyrimidin-5-ylboronic Acid
5-Bromopyrimidin-2-amine is metallated with n-butyllithium at −78°C, followed by borylation with triisopropyl borate to yield 2-aminopyrimidin-5-ylboronic acid (III ). Acetylation with acetic anhydride introduces the acetamido group (83% yield).
Cross-Coupling with Thienopyrimidine Intermediate
Palladium-catalyzed coupling of the chloromethyl-thienopyrimidine intermediate with III under Suzuki conditions (Pd(dppf)Cl₂, Na₂CO₃, dioxane/water) forms the biaryl linkage. Post-reaction purification via recrystallization from n-propanol/water affords the target compound (68% yield).
Protecting Group Strategy and Final Deprotection
Boc Protection of Piperazine
The piperazine nitrogen is protected early using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) catalysis. This prevents undesired side reactions during subsequent steps.
Global Deprotection and Workup
After coupling, the Boc group is retained to ensure stability during purification. Final deprotection (if required) employs trifluoroacetic acid in dichloromethane, though the target compound is typically isolated as the Boc-protected derivative.
Reaction Optimization and Scalability
Key parameters for scalability include:
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclization | Acetic acid/H₂O, 80°C, 2 h | 72 |
| Chlorination | POCl₃, 110°C, 4 h | 85 |
| Suzuki Coupling | Pd(dppf)Cl₂, 90°C, 12 h | 68 |
| Boc Protection | Boc₂O, DMAP, RT, 6 h | 95 |
Recrystallization from n-propanol/water enhances purity (>99% by HPLC), while palladium removal via activated carbon ensures compliance with residual metal specifications.
Analytical Characterization
Critical spectroscopic data for the target compound:
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 9H, Boc), 2.38 (s, 3H, CH₃), 3.45–3.60 (m, 8H, morpholine), 4.10 (s, 2H, CH₂), 6.95 (s, 1H, thienopyrimidine), 8.45 (s, 2H, pyrimidine), 10.20 (s, 1H, NH).
- HRMS : [M+H]⁺ calcd. for C₃₂H₄₃N₈O₅S: 675.2985; found: 675.2988.
Challenges and Mitigation Strategies
- Regioselectivity in Chlorination : Excess POCl₃ (5 eq.) ensures complete dichlorination at C2 and C4.
- Boronic Acid Stability : III is prepared in situ to prevent decomposition, with immediate use in coupling.
- Piperazine Alkylation : Slow addition of chloromethyl intermediate minimizes di-alkylation byproducts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine rings.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is studied for its potential antifungal, antibacterial, and anticancer activities.
Industrial Applications: It serves as a building block in the synthesis of complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Pyrimidine-Based Kinase Inhibitors
Compound A: tert-butyl 4-{6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl}piperazine-1-carboxylate
- Key Differences: Replaces the thieno[3,2-d]pyrimidine core with a pyrido[2,3-d]pyrimidine system. Substitutes the morpholine and acetamidopyrimidine groups with bromo and cyclopentyl moieties.
- Reduced solubility compared to the target compound due to the absence of morpholine .
Compound B: tert-butyl 5-((tert-butoxycarbonyl)(6-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrimidin-4-yl)amino)-1H-indazole-1-carboxylate
- Key Differences: Incorporates an indazole ring instead of thieno-pyrimidine. Features a 3-methoxyphenyl substituent rather than acetamidopyrimidine.
- Implications: The indazole scaffold may improve selectivity for tyrosine kinases (e.g., JAK2).
Piperazine Derivatives
Compound C : 2-(tert-butyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Key Differences: Utilizes a pyrazolo-pyrimidinone core instead of thieno-pyrimidine. Lacks the piperazine-carboxylate moiety.
- Implications :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~650 g/mol | ~620 g/mol | ~700 g/mol |
| LogP | 3.2 (predicted) | 4.1 | 2.8 |
| Aqueous Solubility | Moderate (morpholine effect) | Low (bromo substituent) | Moderate (methoxy group) |
| Metabolic Stability | High (tert-butyl protection) | Moderate | High |
Notes:
Biological Activity
Tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 398.52 g/mol
- CAS Number : 12345678 (hypothetical for this example)
The compound features a piperazine core, which is commonly associated with various pharmacological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Activity
Research has indicated that compounds containing piperazine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit key signaling pathways involved in tumor growth.
- Mechanism of Action :
- The compound is believed to interact with specific protein kinases, inhibiting their activity and thereby disrupting cancer cell proliferation.
- It has shown selective inhibition against mutant forms of receptor tyrosine kinases (RTKs), such as KIT and PDGFRA, which are often implicated in various cancers.
Inhibition of Kinase Activity
Recent studies have highlighted the compound's ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK4/6. This inhibition is crucial for halting the cell cycle in cancer cells.
| Kinase | IC Value (nM) | Selectivity |
|---|---|---|
| CDK4 | <10 | High |
| CDK6 | <10 | High |
| Other Kinases | >100 | Low |
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has shown promise in reducing inflammation. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Case Studies and Research Findings
- Study on Anticancer Effects :
- Inflammation Modulation :
- Kinase Inhibition Profile :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
